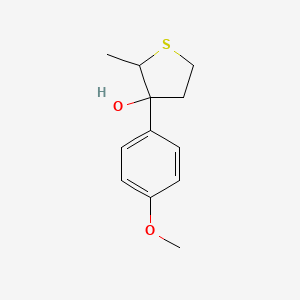

3-(4-Methoxyphenyl)-2-methylthiolan-3-ol

Description

3-(4-Methoxyphenyl)-2-methylthiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a 4-methoxyphenyl group at position 3 and a methyl group at position 2. Its molecular formula is C₁₂H₁₆O₂S (molecular weight: 224.32 g/mol) .

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2-methylthiolan-3-ol |

InChI |

InChI=1S/C12H16O2S/c1-9-12(13,7-8-15-9)10-3-5-11(14-2)6-4-10/h3-6,9,13H,7-8H2,1-2H3 |

InChI Key |

GKFDHHJFWKWFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCS1)(C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methylthiolan-3-ol typically involves the formation of the thiolane ring followed by the introduction of the methoxyphenyl and methyl substituents. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable thiolane precursor under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methylthiolan-3-ol can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenylthiolane derivatives.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-methylthiolan-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomers and Positional Substitution Effects

- 3-(3-Methoxyphenyl)-4-methylthiolan-3-ol (CAS 1856993-04-8) shares the same molecular formula (C₁₂H₁₆O₂S ) but differs in substituent positions: the methoxy group is at the 3-position of the phenyl ring, and the methyl group is at the 4-position of the thiolane ring . Positional isomerism can significantly alter physicochemical properties (e.g., solubility, melting points) and biological interactions, though specific data for these isomers are unavailable.

Chalcone Derivatives with Methoxyphenyl Groups

- (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) and related chalcones exhibit potent anti-inflammatory and antioxidant activities. These compounds protect PC12 cells from oxidative stress, with EC₅₀ values in the low micromolar range . Unlike the thiolan-3-ol structure, chalcones feature an α,β-unsaturated ketone backbone, which enhances electron delocalization and radical scavenging capacity. The absence of a sulfur heterocycle in chalcones may reduce metabolic stability compared to thiolan derivatives.

UV Filter Compounds

- 3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC and HMS) are UV filters with a methoxyphenyl group conjugated to an ester moiety. These compounds absorb UV radiation due to extended π-conjugation, a property absent in the saturated thiolan-3-ol structure . The thiolane ring’s lack of conjugation may limit UV absorption but improve chemical stability under sunlight.

Triazolone and Quinazolinone Derivatives

Triazine-Dione Derivatives

- The thiolan-3-ol’s hydroxyl group may improve aqueous solubility compared to this triazine-dione, though direct comparisons require experimental validation.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

3-(4-Methoxyphenyl)-2-methylthiolan-3-ol, a sulfur-containing organic compound, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and presents data from various studies that highlight its pharmacological significance.

Chemical Structure

The compound is characterized by a methoxy group attached to a phenyl ring and a thiolane structure, which contributes to its unique biological properties. The molecular formula is C₁₁H₁₄OS, and its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Enterococcus faecalis

The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded, indicating the compound's potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 70.0 |

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies have evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for cell proliferation inhibition are significant:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

In vivo studies further support these findings, showing that treatment with this compound resulted in reduced tumor growth in animal models.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, leading to apoptosis in cancer cells.

- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Antioxidant Properties : The presence of the thiol group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Case Studies

A notable case study involved the use of this compound in combination with standard chemotherapy agents. The results indicated enhanced efficacy against resistant cancer cell lines, suggesting its potential as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.